![molecular formula C22H22FN7O B610045 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine CAS No. 1293395-67-1](/img/structure/B610045.png)

4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine

Overview

Description

PF-5006739 is a Potent CK1δ/ε inhibitor. PF-5006739 attenuates opioid drug-seeking behavior. PF-5006739 possesses a desirable profile, with low nanomolar in vitro potency for CK1δ/ε (IC50 = 3.9 and 17.0 nM, respectively) and high kinome selectivity. In vivo, PF-5006739 demonstrated robust centrally mediated circadian rhythm phase-delaying effects in both nocturnal and diurnal animal models. Further, PF-5006739 dose-dependently attenuated opioid drug-seeking behavior in a rodent operant reinstatement model in animals trained to self-administer fentanyl.

Scientific Research Applications

Inhibition of Casein Kinases

PF-5006739 is a potent inhibitor of casein kinases 1 delta (CK1δ) and 1 epsilon (CK1ε), with IC 50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε . Casein kinases are key regulators of various cellular processes, including cell division, protein synthesis, and signal transduction .

Regulation of Circadian Rhythms

PF-5006739 has been shown to mediate circadian rhythm phase-delaying effects in vivo . The circadian rhythm is a natural, internal process that regulates the sleep-wake cycle and repeats roughly every 24 hours .

Modulation of PERIOD Proteins

The compound is linked to the development of drug addiction through PERIOD proteins (PER1–3) modulation . PERIOD proteins are crucial components of the circadian clock, which regulates many aspects of behavior and physiology .

Modulation of DARPP-32

PF-5006739 also modulates dopamine- and cAMP-regulated neuronal phosphoprotein (DARPP-32) . DARPP-32 is a key player in the regulation of dopaminergic neurotransmission and has been implicated in several neuropsychiatric disorders .

Attenuation of Opioid Drug-Seeking Behavior

In addiction in vivo models, PF-5006739 has been shown to attenuate opioid drug-seeking behavior . This suggests its potential use in the treatment of opioid addiction .

Kinase Phosphatase Biology Research

PF-5006739 was developed by Pfizer for Kinase Phosphatase Biology research . Kinase phosphatases are enzymes that remove phosphate groups from proteins, playing a key role in cellular signaling .

Mechanism of Action

PF-5006739, also known as 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine, is a potent and selective inhibitor of CK1δ/ε .

Target of Action

PF-5006739 primarily targets Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are key regulators of the suprachiasmatic nucleus (SCN) central clock and are also linked to the development of drug addiction .

Mode of Action

PF-5006739 interacts with its targets, CK1δ and CK1ε, by inhibiting their activity. This inhibition is achieved with low nanomolar in vitro potency (IC50 = 3.9 and 17.0 nM, respectively) and high kinome selectivity .

Biochemical Pathways

The inhibition of CK1δ/ε by PF-5006739 affects the circadian rhythm, leading to phase-delaying effects in both nocturnal and diurnal animal models . It also attenuates opioid drug-seeking behavior in a rodent operant reinstatement model .

Pharmacokinetics

It is known that the compound demonstrates robust centrally mediated effects in vivo , suggesting that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

PF-5006739 has been shown to attenuate opioid drug-seeking behavior in a dose-dependent manner . It also improves glucose tolerance in both diet-induced obesity (DIO) and genetic (ob/ob) mice models of obesity .

properties

IUPAC Name |

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWHRQHBPRSUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine | |

CAS RN |

1293395-67-1 | |

| Record name | 1293395-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

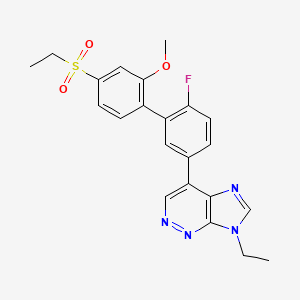

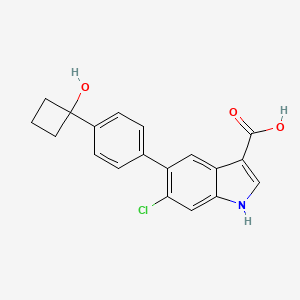

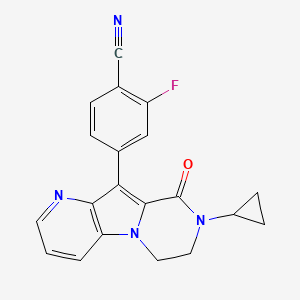

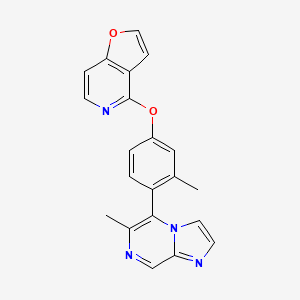

Feasible Synthetic Routes

Q & A

Q1: How does PF-5006739 interact with its target and what are the downstream effects observed in pre-clinical models?

A1: PF-5006739 demonstrates high binding affinity and selectivity for CK1δ and CK1ε, effectively inhibiting their enzymatic activity. [] This inhibition significantly impacts circadian rhythms, as evidenced by robust phase-delaying effects observed in both nocturnal and diurnal animal models. [] Furthermore, PF-5006739 exhibits a dose-dependent attenuation of opioid drug-seeking behavior in rodent models trained for fentanyl self-administration, suggesting its potential role in addressing opioid addiction. []

Q2: What is known about the Structure-Activity Relationship (SAR) of PF-5006739 and how do structural modifications impact its activity and selectivity?

A2: While the provided research primarily focuses on the pharmacological profile of PF-5006739, it highlights that the compound is a result of structure-based drug design efforts focusing on 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives. [] Further research exploring the SAR of this compound class would be crucial for optimizing its pharmacological properties and potentially uncovering novel therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)

![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)

![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)

![1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine](/img/structure/B609972.png)